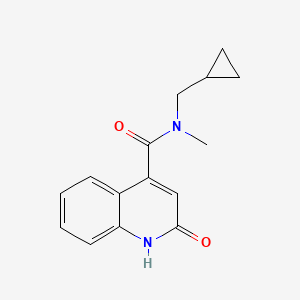
N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. CX-4945 has been shown to have potential as a therapeutic agent in the treatment of cancer and other diseases.
Mécanisme D'action
N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide inhibits the activity of CK2, which is overexpressed in many types of cancer. CK2 is involved in many cellular processes that are dysregulated in cancer, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide leads to the inhibition of these processes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, and to have potential as a therapeutic agent in the treatment of viral infections. N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has also been shown to have neuroprotective effects, and to have potential as a therapeutic agent in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, one limitation of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide is its relatively low potency, which can make it difficult to achieve complete inhibition of CK2 in some experimental systems.
Orientations Futures
There are several future directions for research on N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide. One area of focus is the development of more potent CK2 inhibitors that can achieve complete inhibition of CK2 in all experimental systems. Another area of focus is the identification of biomarkers that can be used to predict response to N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide in cancer patients. Finally, there is interest in exploring the potential of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide in the treatment of other diseases, such as viral infections and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide involves several steps, including the reaction of 2-chloro-4-nitrobenzoic acid with cyclopropylmethylamine to form 2-chloro-4-(cyclopropylmethylamino)benzoic acid. This intermediate is then reacted with methylamine to form N-(cyclopropylmethyl)-2-nitro-4-methylbenzamide, which is subsequently reduced to the corresponding amine. The amine is then reacted with 2-oxo-1H-quinoline-4-carboxylic acid to form N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. In addition, N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(9-10-6-7-10)15(19)12-8-14(18)16-13-5-3-2-4-11(12)13/h2-5,8,10H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTZOVNMSRPSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

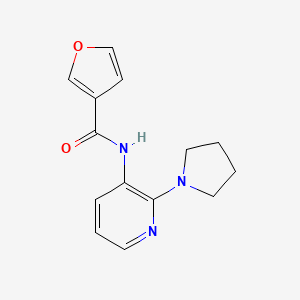


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
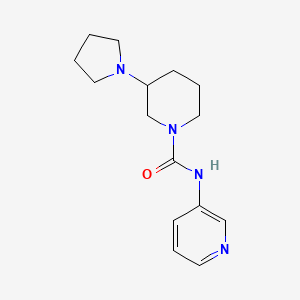

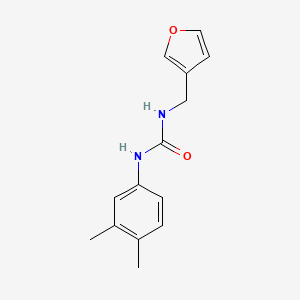
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)
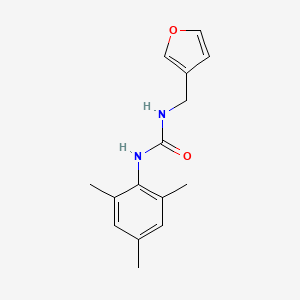
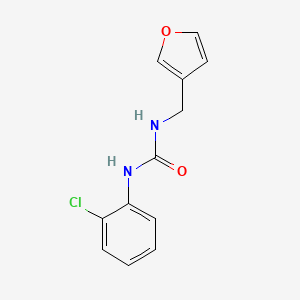
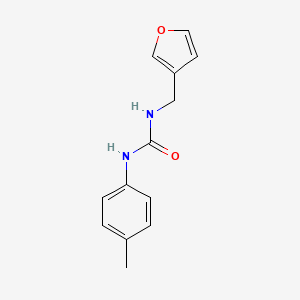

![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)